2-Heptynal diethyl acetal 2-Heptynal diethyl acetal
Brand Name: Vulcanchem
CAS No.: 18232-30-9
VCID: VC21001188
InChI: InChI=1S/C11H20O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h11H,4-8H2,1-3H3
SMILES: CCCCC#CC(OCC)OCC
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol

2-Heptynal diethyl acetal

CAS No.: 18232-30-9

Cat. No.: VC21001188

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

2-Heptynal diethyl acetal - 18232-30-9

Specification

CAS No. 18232-30-9
Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
IUPAC Name 1,1-diethoxyhept-2-yne
Standard InChI InChI=1S/C11H20O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h11H,4-8H2,1-3H3
Standard InChI Key NKXTVBJJMIROGV-UHFFFAOYSA-N
SMILES CCCCC#CC(OCC)OCC
Canonical SMILES CCCCC#CC(OCC)OCC

Introduction

Chemical Identity and Nomenclature

2-Heptynal diethyl acetal is an organic compound classified as an alkynyl acetal. The compound's identity can be established through various chemical identifiers and nomenclature systems.

Basic Identification

The primary identification parameters for 2-Heptynal diethyl acetal are summarized in Table 1.

Table 1: Identification Parameters of 2-Heptynal Diethyl Acetal

ParameterValue
IUPAC Name1,1-diethoxyhept-2-yne
Common Name2-Heptynal diethyl acetal
CAS Registry Number18232-30-9
Molecular FormulaC₁₁H₂₀O₂
Molecular Weight184.275 g/mol
InChIInChI=1S/C11H20O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h11H,4-8H2,1-3H3
SMILESCCCCC#CC(OCC)OCC

The compound's name is derived from its structural components: "heptyn" indicating the seven-carbon chain with a triple bond, "al" denoting the aldehyde functional group that has been converted to an "acetal" through reaction with ethanol .

Structural Features

2-Heptynal diethyl acetal features a seven-carbon backbone with a triple bond between C-2 and C-3. The C-1 position contains an acetal functionality with two ethoxy groups. The structure combines an alkyne moiety with an acetal protecting group, making it important in organic synthesis .

Physical and Chemical Properties

The physical and chemical properties of 2-Heptynal diethyl acetal determine its behavior in various applications and reactions.

Physical Properties

The key physical properties are compiled in Table 2, representing data from multiple sources.

Table 2: Physical Properties of 2-Heptynal Diethyl Acetal

PropertyValueReference
Physical StateColorless liquid
OdorSweet and fruity
Density0.892 g/cm³
Boiling Point246.1°C at 760 mmHg
Boiling Point (alternate)99-100°C at 13 mmHg
Flash Point80.4°C
Refractive Index1.44
LogP2.57910
Vapor Pressure0.0434 mmHg at 25°C
Exact Mass184.14600 Da
PSA (Polar Surface Area)18.46000 Ų

The compound's relatively high boiling point (246.1°C at atmospheric pressure) indicates significant intermolecular forces despite the presence of a nonpolar hydrocarbon chain. Its moderate LogP value of 2.58 suggests a balance between hydrophilic and lipophilic properties, with a tendency toward lipophilicity .

Chemical Reactivity

As an acetal, 2-Heptynal diethyl acetal can undergo hydrolysis under acidic conditions to regenerate the corresponding aldehyde (2-heptynal). The alkyne functionality provides sites for further reactions, including additions, reductions, and metal-catalyzed coupling reactions .

The compound's stability profile indicates that it should be stored away from strong acids to prevent hydrolysis of the acetal group. Like many acetals, it is relatively stable under basic or neutral conditions .

Synthesis and Preparation

Several synthetic routes to 2-Heptynal diethyl acetal have been documented in the chemical literature.

Published Synthetic Methods

Applications and Uses

2-Heptynal diethyl acetal has several documented applications across different fields.

Flavor Chemistry

The primary commercial application of 2-Heptynal diethyl acetal is as a flavoring agent in the food industry . Its sweet and fruity odor profile makes it suitable for enhancing or modifying flavors in processed foods.

Synthetic Intermediate

In organic synthesis, 2-Heptynal diethyl acetal serves as a protected form of 2-heptynal, allowing selective reactions at other functional sites. The acetal protection strategy is common in multi-step organic synthesis pathways .

Research Applications

The compound has been used in several research contexts:

  • As a starting material in the synthesis of alkynylcyclopropanes through titanocene(II)-promoted reactions with alkenes

  • In the stereoselective synthesis of unsaturated esters, particularly ethyl 2(E),4(Z)-decadienoate

  • In approaches to synthesize pyrroles through 5-endo-die methodologies

Related Compounds and Derivatives

2-Heptynal diethyl acetal belongs to a family of related compounds with similar structural features.

Analogous Compounds

Several structurally related compounds have been documented:

  • 2-Octynal diethyl acetal

  • 2-Hexynal diethyl acetal

  • 2-Pentynal diethyl acetal

  • Propargylaldehyde diethyl acetal (2-Propynal diethyl acetal)

  • 2-Butynal diethyl acetal

These compounds differ primarily in the length of the carbon chain attached to the alkyne functionality.

Structural Relatives

The parent aldehyde, 2-heptynal, is closely related to other unsaturated aldehydes studied for their flavor properties. These include compounds like 4-heptenal diethyl acetal (a related compound with a double bond rather than a triple bond) and various dimethylheptenals that have been assessed for safety as fragrance ingredients .

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